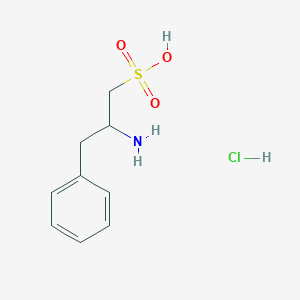
2-Amino-3-phenylpropane-1-sulfonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClNO₃S. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the reaction of 2-amino-3-phenylpropane-1-sulfonic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is utilized in studies involving enzyme interactions and protein modifications. It helps in understanding the biochemical pathways and mechanisms .
Medicine: In the medical field, it is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases and conditions .
Industry: Industrially, it is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification .
Comparison with Similar Compounds
- 2-amino-3-phenylpropane-1-sulfonic acid
- 2-amino-3-phenylpropane-1-sulfonate sodium
- 2-amino-3-phenylpropane-1-sulfonic acid methyl ester
Uniqueness: S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H14ClNO3S |
|---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H |
InChI Key |
IDUCAGNACUZJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















